molecular formula C22H18N2O2 B11334117 N-(8-methoxyquinolin-5-yl)-2-(naphthalen-1-yl)acetamide

N-(8-methoxyquinolin-5-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B11334117
M. Wt: 342.4 g/mol
InChI Key: QMQMYIBDQJAKDJ-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxyquinolin-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of 8-methoxyquinoline: This can be achieved through the methoxylation of quinoline.

    Acylation Reaction: The 8-methoxyquinoline is then reacted with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base such as pyridine to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the naphthalene ring.

    Reduction: Reduction reactions could target the quinoline ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(8-methoxyquinolin-5-yl)-2-(naphthalen-1-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a fluorescent probe due to the quinoline and naphthalene moieties.

    Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the synthesis of dyes, pigments, or other functional materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Naphthalene derivatives: Such as naphthalene-2-sulfonic acid, used in dye synthesis.

Uniqueness

N-(8-methoxyquinolin-5-yl)-2-(naphthalen-1-yl)acetamide is unique due to the combination of the quinoline and naphthalene moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-(8-methoxyquinolin-5-yl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C22H18N2O2/c1-26-20-12-11-19(18-10-5-13-23-22(18)20)24-21(25)14-16-8-4-7-15-6-2-3-9-17(15)16/h2-13H,14H2,1H3,(H,24,25)

InChI Key

QMQMYIBDQJAKDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)CC3=CC=CC4=CC=CC=C43)C=CC=N2

Origin of Product

United States

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